Acetamide, N-methyl-2-(methylamino)-2-thioxo-
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Overview
Description
Acetamide, N-methyl-2-(methylamino)-2-thioxo- is an organic compound with a unique structure that includes both amide and thioxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-methyl-2-(methylamino)-2-thioxo- can be achieved through several methods. One common approach involves the reaction of methylamine with acetamide in the presence of a thioxo group donor. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-methyl-2-(methylamino)-2-thioxo- often involves large-scale reactions using automated equipment. The process may include steps such as purification and crystallization to achieve high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-methyl-2-(methylamino)-2-thioxo- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Acetamide, N-methyl-2-(methylamino)-2-thioxo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, N-methyl-2-(methylamino)-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methylacetamide: This compound has a similar structure but lacks the thioxo group, which can result in different chemical properties and reactivity.
N-Methylacetamide: Another related compound, differing in the position and nature of the functional groups.
Uniqueness
Acetamide, N-methyl-2-(methylamino)-2-thioxo- is unique due to the presence of both amide and thioxo functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields.
Properties
CAS No. |
38762-37-7 |
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Molecular Formula |
C4H8N2OS |
Molecular Weight |
132.19 g/mol |
IUPAC Name |
N-methyl-2-(methylamino)-2-sulfanylideneacetamide |
InChI |
InChI=1S/C4H8N2OS/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8) |
InChI Key |
HEMSCUWUWNUODL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=S)NC |
Origin of Product |
United States |
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